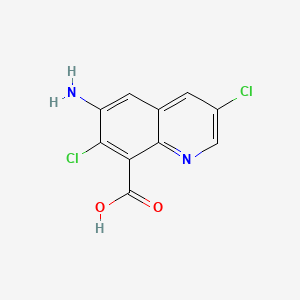

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, also known as Quinclorac, is a biochemical used for proteomics research . It has a molecular formula of C10H6Cl2N2O2 .

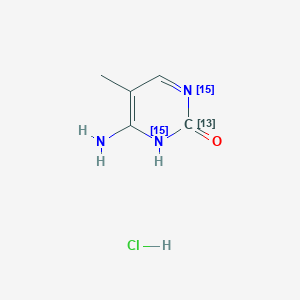

Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .科学的研究の応用

Herbicide

The compound is widely known as Quinclorac , which is a commonly used herbicide . It is primarily used to control crabgrass and is found in some household herbicides for lawn use .

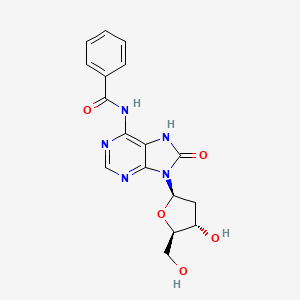

Proteomics Research

The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Agriculture

In agriculture, Quinclorac is widely applied due to its herbicidal properties . It helps in controlling the growth of unwanted plants or weeds that compete with crops for nutrients.

Biochemical Research

The compound is used in biochemical research, particularly in the study of reactions and interactions within biological systems .

Study of Oxidative Stress

Quinclorac has been used in studies related to oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body. Free radicals are oxygen-containing molecules with an uneven number of electrons. The ability of antioxidants to interact with free radicals may prevent the damage free radicals can cause.

Crystallography

The compound has been used in crystallography studies . Crystallography is the experimental science of determining the arrangement of atoms in crystalline solids. The knowledge of the crystal structure is an important prerequisite in understanding the behavior of materials.

作用機序

Target of Action

The primary target of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, also known as Quinclorac, is broadleaf weeds, especially white clover (Trifolium repens L.) and Veronica filiformis . It is a highly selective post-emergent herbicide of the quinolinecarboxylic acid family .

Mode of Action

Quinclorac exhibits systemic auxin-like effects . Auxins are a class of plant hormones that are essential for plant body development. They regulate cellular processes such as cell elongation and division, and are involved in various aspects of plant growth and development. By mimicking the action of auxins, Quinclorac disrupts these processes, leading to the death of the target weeds .

Biochemical Pathways

Quinclorac’s mode of action involves the induction of oxidative stress due to free radical generation and changes in the antioxidant defense system . Oxidative stress occurs when there is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. This imbalance leads to damage to important biomolecules and cells, with potential impact on the whole organism .

Pharmacokinetics

Studies on the related compound quinclorac have shown that it is a stable compound, with a half-life of 2204–2330 days in pH 584 soil . This suggests that Quinclorac may also have similar stability and persistence in the environment.

Result of Action

The result of Quinclorac’s action is the control of broadleaf weeds in agricultural fields. By mimicking auxins and inducing oxidative stress, Quinclorac interferes with the normal growth and development of these weeds, leading to their death .

Action Environment

The action of Quinclorac can be influenced by environmental factors. For example, the decay of Quinclorac in acidic paddy soil followed first-order kinetics, with a half-life of 28.29–30.27 days . This suggests that the efficacy and stability of Quinclorac can be affected by soil pH. Additionally, Quinclorac residues were found in the surface water of irrigated rice areas, indicating potential environmental dispersion .

特性

IUPAC Name |

6-amino-3,7-dichloroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-4-2-6(13)8(12)7(10(15)16)9(4)14-3-5/h1-3H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNDBBKJLHPLAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)